molecular formula C22H45BrO11 B12104291 Br-PEG11-OH

Br-PEG11-OH

Cat. No.: B12104291
M. Wt: 565.5 g/mol
InChI Key: DFQMPBUAZLWCKJ-UHFFFAOYSA-N
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Description

Br-PEG11-OH: is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It consists of a polyethylene glycol chain with eleven ethylene glycol units, terminated with a hydroxyl group on one end and a bromide group on the other. This compound is known for its hydrophilic properties, making it highly soluble in water and other polar solvents. The presence of the bromide group allows for further functionalization, making this compound a versatile building block in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Br-PEG11-OH typically involves the reaction of polyethylene glycol with a brominating agent. One common method is the reaction of polyethylene glycol with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) to introduce the bromide group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions: Br-PEG11-OH undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The hydroxyl group can participate in esterification and etherification reactions, while the bromide group can be replaced by other nucleophiles through substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a PEGylated amine, while oxidation of the hydroxyl group can produce a PEGylated aldehyde or ketone .

Scientific Research Applications

Chemistry: Br-PEG11-OH is widely used as a linker in the synthesis of complex molecules. Its hydrophilic nature and ability to undergo various chemical reactions make it an ideal candidate for creating water-soluble compounds .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their solubility and stability.

Medicine: this compound is employed in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. It is also used in the development of biocompatible hydrogels for tissue engineering and regenerative medicine .

Industry: In industrial applications, this compound is used as a surfactant and emulsifier in various formulations. It is also utilized in the production of functional coatings and adhesives .

Mechanism of Action

The mechanism of action of Br-PEG11-OH is primarily based on its ability to modify other molecules through PEGylation. The polyethylene glycol chain increases the hydrophilicity and solubility of the modified molecules, reducing their aggregation and enhancing their stability. The bromide group allows for further functionalization, enabling the attachment of various functional groups or biomolecules.

Molecular Targets and Pathways: this compound targets proteins and peptides, modifying their surface properties and improving their pharmacokinetic profiles. This modification can enhance the therapeutic efficacy of drugs by increasing their circulation time and reducing immunogenicity.

Properties

Molecular Formula

C22H45BrO11

Molecular Weight

565.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C22H45BrO11/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h24H,1-22H2

InChI Key

DFQMPBUAZLWCKJ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr)O

Origin of Product

United States

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